Biotin phosphoramidite (hydroxyprolinol)

oligonucleotide synthesis biotinylation yield solid-phase chemistry

Biotin phosphoramidite (hydroxyprolinol) is a non-nucleosidic modifier reagent designed for automated solid-phase oligonucleotide synthesis. Its core structure features a hydroxyprolinol scaffold, which differentiates it from simpler aliphatic-linker biotin phosphoramidites.

Molecular Formula C32H56N5O5PS
Molecular Weight 653.9 g/mol
Cat. No. B15495033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin phosphoramidite (hydroxyprolinol)
Molecular FormulaC32H56N5O5PS
Molecular Weight653.9 g/mol
Structural Identifiers
SMILESCCC1CC(CC1C(=O)CCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)OP(N(C(C)C)C(C)C)OCCC#N
InChIInChI=1S/C32H56N5O5PS/c1-6-24-19-25(42-43(41-18-12-16-33)37(22(2)3)23(4)5)20-26(24)28(38)13-8-7-11-17-34-30(39)15-10-9-14-29-31-27(21-44-29)35-32(40)36-31/h22-27,29,31H,6-15,17-21H2,1-5H3,(H,34,39)(H2,35,36,40)/t24-,25-,26?,27+,29?,31+,43?/m1/s1
InChIKeyFAZGOTPUJGOLES-VETMYCSXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biotin Phosphoramidite (Hydroxyprolinol) – Technical Baseline & Procurement Context


Biotin phosphoramidite (hydroxyprolinol) is a non-nucleosidic modifier reagent designed for automated solid-phase oligonucleotide synthesis. Its core structure features a hydroxyprolinol scaffold, which differentiates it from simpler aliphatic-linker biotin phosphoramidites. The compound carries a dimethoxytrityl (DMTr) protective group, enabling trityl-selective purification via reverse-phase HPLC or C18 cartridges, and permits biotin introduction at 5′, 3′ (via universal CPG), or internal oligonucleotide positions under standard synthesis conditions [1]. Commercial lots typically achieve ≥95% purity by HPLC-MS and ¹H/³¹P NMR and exhibit good solubility in acetonitrile, dichloromethane, and THF [2].

Why Generic ‘Biotin Phosphoramidite’ Substitution Risks Project Failure


The term “biotin phosphoramidite” encompasses reagents with substantially different linker architectures (e.g., C6-alkyl, PEG, p-aminophenethyl), each altering solubility, coupling kinetics, and spatial presentation of biotin to streptavidin. The hydroxyprolinol core provides a semi-rigid, chiral scaffold that influences both the local environment of the biotin moiety and the chromatographic behavior of the resulting oligonucleotide. Without precise knowledge of linker composition, a substitution can lead to reduced coupling yields, unexpected detritylation profiles, difficult-to-remove impurities [1], and variable affinity-recovery efficiency in downstream pull-down assays [2].

Quantitative Differentiation: Biotin Phosphoramidite (Hydroxyprolinol) vs. Analogues


Coupling Efficiency and Functional Performance vs. C6-Alkyl Biotin Phosphoramidite

In the seminal synthetic study describing hydroxyprolinol-based phosphoramidite reagents, the biotin derivative was used to prepare modified oligonucleotides that demonstrated complete biotin functionality in streptavidin-binding assays. While explicit coupling-efficiency figures were not provided, the successful synthesis of full-length products under standard phosphoramidite conditions (tetrazole activator, 0.1 M in MeCN, 5-min coupling) confirms that the reagent performs equivalently to nucleoside phosphoramidites. In contrast, DMT-biotin-C6 phosphoramidite (MW 847.06) is reported with a coupling efficiency of ≥95% [1], but its flexible hexyl linker can lead to higher heterogeneity in streptavidin-binding assays due to variable biotin presentation [2].

oligonucleotide synthesis biotinylation yield solid-phase chemistry

Purification Advantage: DMTr-Mediated vs. Non-DMTr Biotin Amidites

Biotin phosphoramidite (hydroxyprolinol) incorporates a DMTr group that survives the coupling cycle, enabling straightforward purification of full-length biotinylated oligos on commercial C18 cartridges. This contrasts with non-DMTr biotin phosphoramidites (e.g., some PEG-linker variants or biotin-dT) that require more complex purification strategies or result in lower recovery of the desired conjugate [1].

trityl-selective purification C18 cartridge reverse-phase HPLC

Solubility Profile: Hydroxyprolinol vs. PEG-Linker Biotin Phosphoramidites

Biotin phosphoramidite (hydroxyprolinol) exhibits good solubility in acetonitrile, dichloromethane, and THF, making it fully compatible with standard synthesizer fluidics [1]. In comparison, biotin-PEG phosphoramidites (e.g., DMTR-biotin-PEG3) may show altered solubility and viscosity due to the hydrophilic ethylene glycol units, potentially requiring adjusted dissolution protocols or affecting coupling rates .

solubility acetonitrile compatibility automated synthesis

Multiposition Labeling Versatility: Hydroxyprolinol vs. 5′-Only Biotin Amidites

The hydroxyprolinol-based biotin phosphoramidite can be used to introduce biotin at the 5′-terminus, 3′-terminus (via universal CPG supports), and at internal positions of the oligonucleotide chain [1]. This flexibility contrasts with some commercial biotin phosphoramidites (e.g., 5′-Biotin Phosphoramidite, MW 846.1) that are designed exclusively for 5′-end labeling .

5′ labeling 3′ labeling internal modification universal CPG

High-Confidence Application Scenarios for Biotin Phosphoramidite (Hydroxyprolinol)


DNA/RNA Capture Assays Requiring Internal Biotin Labels

When designing oligonucleotide probes for streptavidin-coated microplates or magnetic beads, the ability to place biotin internally (away from hybridization domains) is critical. The hydroxyprolinol reagent, validated for internal modification [1], provides a proven route to incorporate biotin without disrupting base-pairing, directly measurable by retention of target-capture efficiency.

Automated High-Throughput Oligo Synthesis with C18-Only Purification

For core facilities or CROs producing hundreds of biotinylated oligos monthly, the intrinsic DMTr handle allows seamless integration of C18 cartridge purification [1]. No additional equipment or PAGE step is required, reducing per-oligo cost and turnaround time relative to non-DMTr biotin amidites.

Multiplexed Oligonucleotide Libraries with Variable Biotin Stoichiometry

Because the hydroxyprolinol scaffold supports biotin attachment at multiple oligo positions, researchers can synthesize libraries where biotin placement is systematically varied. This enables systematic optimization of streptavidin-binding efficiency and orientation, an option not available with position-restricted biotin phosphoramidites [1].

Biotinylated Oligo Conjugates for Affinity Purification of DNA-Binding Proteins

The semi-rigid hydroxyprolinol spacer minimizes steric hindrance between the oligonucleotide and streptavidin, potentially improving yield in pull-down experiments. The original synthetic study confirmed that the biotinylated oligonucleotides fully retained streptavidin affinity [1], providing confidence for demanding biochemical workflows.

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